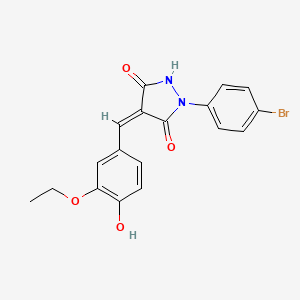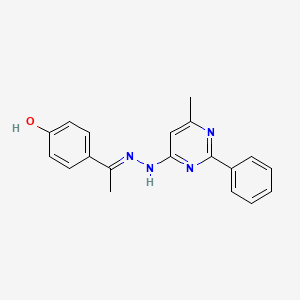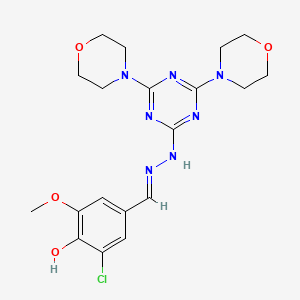
1-(4-bromophenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as a Schiff base derivative, which is synthesized by the reaction of 4-bromobenzaldehyde and ethyl-3,5-pyrazolidinedione.
Mécanisme D'action
The mechanism of action of 1-(4-bromophenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the body. This compound has been shown to inhibit the activity of enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been found to activate various cellular pathways, such as the Nrf2/ARE pathway, which plays a crucial role in the regulation of antioxidant defense mechanisms.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione has been found to exhibit various biochemical and physiological effects. It has been shown to possess significant antioxidant activity, which helps in the prevention of oxidative damage to cells and tissues. This compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators. Additionally, it has been shown to possess antimicrobial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-bromophenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione in lab experiments include its potential as a drug candidate for the treatment of various diseases, its significant biological activities, and its easy synthesis method. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research on 1-(4-bromophenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease. Another direction is to study its mechanism of action in more detail to better understand how it exerts its biological effects. Additionally, more studies are needed to evaluate its safety and toxicity in vivo and in clinical trials. Finally, the development of new derivatives of this compound with improved biological activities and reduced toxicity could be an interesting avenue for future research.
Méthodes De Synthèse
The synthesis of 1-(4-bromophenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione involves the reaction of 4-bromobenzaldehyde and ethyl-3,5-pyrazolidinedione in the presence of a catalyst. The reaction takes place in a solvent, such as ethanol or methanol, and is carried out under reflux conditions. The product is obtained in the form of a yellow solid, which is then purified by recrystallization.
Applications De Recherche Scientifique
1-(4-bromophenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione has been extensively studied for its potential applications in various fields. It has been found to exhibit significant biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This compound has also shown potential as a drug candidate for the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease.
Propriétés
IUPAC Name |
(4Z)-1-(4-bromophenyl)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O4/c1-2-25-16-10-11(3-8-15(16)22)9-14-17(23)20-21(18(14)24)13-6-4-12(19)5-7-13/h3-10,22H,2H2,1H3,(H,20,23)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHSUMFQRJAXRQ-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(anilinocarbonyl)-2-(5-methyl-2-furyl)vinyl]-3-chlorobenzamide](/img/structure/B6034834.png)

![3-[2-(2-fluorophenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B6034865.png)
![ethyl 4-{3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}-1-piperazinecarboxylate](/img/structure/B6034870.png)
![N'-[(2-hydroxy-1-naphthyl)methylene]-2,4-dimethylbenzenesulfonohydrazide](/img/structure/B6034885.png)
![N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]nicotinamide](/img/structure/B6034888.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-2-(2H-indazol-2-yl)-N-methylacetamide](/img/structure/B6034894.png)
![7,7'-[1,4-piperazinediylbis(methylene)]di(8-quinolinol)](/img/structure/B6034907.png)
![7-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6034920.png)
![methyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B6034921.png)

![5-(2-furyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B6034930.png)
![N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-3-(2-pyrazinyl)propanamide](/img/structure/B6034934.png)